sodium5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is a chemical compound with the molecular formula C10H10N2O3Na It is a derivative of benzodiazole, a heterocyclic compound containing a benzene ring fused to a diazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The reaction can be represented as follows:
5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid+NaOH→sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodiazole derivatives.
Scientific Research Applications
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-methoxy-1H-indole-2-carboxylate
- Sodium 5-methoxy-1H-benzimidazole-2-carboxylate
- Sodium 5-methoxy-1-methyl-1H-indazole-2-carboxylate
Uniqueness
Sodium 5-methoxy-1-methyl-1H-1,3-benzodiazole-2-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C10H9N2NaO3 |
---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
sodium;5-methoxy-1-methylbenzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3.Na/c1-12-8-4-3-6(15-2)5-7(8)11-9(12)10(13)14;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
KOZXBZZQOVISRW-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.